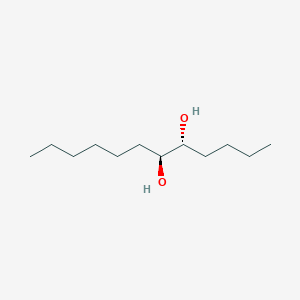

erythro-5,6-Dodecanediol

Description

Structure

3D Structure

Properties

CAS No. |

70859-32-4 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

(5S,6R)-dodecane-5,6-diol |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m0/s1 |

InChI Key |

COLYTQSCHUMMSR-NWDGAFQWSA-N |

SMILES |

CCCCCCC(C(CCCC)O)O |

Isomeric SMILES |

CCCCCC[C@H]([C@H](CCCC)O)O |

Canonical SMILES |

CCCCCCC(C(CCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of erythro-5,6-Dodecanediol?

Stereochemical Profiling, Synthesis, and Reactivity

Executive Summary

erythro-5,6-Dodecanediol (CAS: 70859-32-4) is a specific diastereomer of the mid-chain vicinal diol 5,6-dodecanediol. Unlike its terminal analogs (e.g., 1,12-dodecanediol) used primarily in polymer synthesis, the 5,6-isomer serves as a critical probe in stereochemical analysis and a specialized intermediate for surfactant and pheromone synthesis.

Distinguished by a high melting point (119–124 °C) relative to its molecular weight, the erythro isomer exhibits strong intermolecular hydrogen bonding networks in the solid state. This guide outlines the physicochemical properties, stereoselective synthesis, and reactivity profile of this compound, providing researchers with a self-validating framework for its utilization.

Physicochemical Characterization

The following data represents the standard profile for high-purity (>98%) this compound.

| Property | Value / Description | Notes |

| CAS Number | 70859-32-4 | Specific to the erythro diastereomer.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 202.34 g/mol | |

| Physical State | White crystalline powder | Distinct from the waxy/liquid nature of mixtures. |

| Melting Point | 119.0 – 124.0 °C | High MP indicates efficient crystal packing (Ref. 1, 2). |

| Solubility (Polar) | Soluble: MeOH, EtOH, DMSO | Hydroxyl groups dominate interaction. |

| Solubility (Non-Polar) | Soluble: | Alkyl chains allow organic solvation. |

| Solubility (Water) | Insoluble / Negligible | Hydrophobic effect of |

| Stereochemistry | erythro (syn) | Corresponds to ( |

Stereochemical Definition

Understanding the "erythro" designation is critical for experimental design, particularly when distinguishing from the threo isomer.

-

Configuration: The molecule possesses two chiral centers at C5 and C6. Because the flanking alkyl chains are unequal (butyl vs. hexyl), the molecule is chiral and exists as a pair of enantiomers.

-

Fischer Projection: In the erythro form, the two hydroxyl (-OH) groups appear on the same side when the carbon backbone is drawn vertically.

-

Zig-Zag Conformation (Lowest Energy): In the extended backbone conformation, the -OH groups are anti to each other to minimize steric repulsion, yet the specific relative configuration is retained from the syn-addition precursor.

Synthetic Pathways & Protocols

To ensure the isolation of the erythro diastereomer specifically, stereospecific reactions must be employed. The two primary routes involve the manipulation of 5-dodecene isomers.

Pathway Visualization

The following diagram illustrates the stereochemical outcomes of different synthetic routes.

Figure 1: Stereoselective synthesis routes. The OsO4 route on cis-alkene is preferred for direct 'erythro' formation.

Primary Protocol: Upjohn Dihydroxylation

This method utilizes Osmium Tetroxide (

Reagents:

-

cis-5-Dodecene (1.0 eq)

- (2.5 mol% catalyst)

-

N-Methylmorpholine N-oxide (NMO) (1.2 eq, co-oxidant)

-

Solvent: Acetone/Water (9:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve cis-5-dodecene in Acetone/Water mixture in a round-bottom flask.

-

Catalyst Addition: Add NMO followed by the

solution (typically 2.5 wt% in t-BuOH) dropwise at 0 °C. Critical: Low temperature controls exothermicity and ensures stereofidelity. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution typically turns dark.

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to reduce residual osmium. Stir for 1 hour until the organic layer is clear. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/Ethyl Acetate. Note: The high MP (119 °C) makes recrystallization highly effective for removing trace threo isomers.

Reactivity & Application Profile

The vicinal diol moiety in this compound is chemically versatile. Its specific geometry influences the rate of cyclic intermediate formation.

Malaprade Oxidation (Cleavage)

This compound undergoes oxidative cleavage with Sodium Periodate (

-

Mechanism: Formation of a cyclic periodate ester intermediate.

-

Stereochemical Note: cis-diols (syn) typically form the cyclic ester faster than trans-diols (anti) in rigid systems. In this flexible chain, the erythro form cleaves cleanly to yield Pentanal and Heptanal .

-

Application: Structural elucidation and generation of specific aldehyde libraries.

Acetalization (Protection)

Reaction with acetone (in the presence of p-TsOH) yields the acetonide (1,3-dioxolane derivative).

-

Diagnostic Utility: The NMR chemical shifts of the acetonide methyl groups are diagnostic for erythro vs. threo configurations (Rychnovsky acetonide method principles apply).

Reactivity Network

Figure 2: Primary reaction pathways for vicinal diol functionalization.

Analytical Fingerprinting

To validate the identity of synthesized or purchased material, compare against these expected spectral parameters.

Proton NMR ( -NMR)

-

Solvent:

-

3.4 – 3.7 ppm: Multiplet (2H). Corresponds to the methine protons attached to the hydroxyl groups (

-

1.2 – 1.6 ppm: Broad multiplet. Methylene backbone (

- 0.9 ppm: Triplet (6H). Terminal methyl groups. Note: The two methyl groups are non-equivalent (butyl vs hexyl ends) but may overlap significantly.

Infrared Spectroscopy (FT-IR)

-

3200 – 3500 cm

: Broad, strong O-H stretch. (Intermolecular H-bonding). -

1050 – 1100 cm

: C-O stretch (Secondary alcohol). -

2850 – 2950 cm

: C-H alkyl stretching (Strong).

References

-

PureSynth. (n.d.). This compound Material Safety & Properties. Retrieved February 10, 2026, from [Link]

- Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates. Chemical Reviews, 80(2), 187-213. (Seminal review on OsO4 stereochemistry).

- Cha, J. K., et al. (1984). Stereochemical control in the synthesis of vicinal diols. Tetrahedron Letters. (General principles of diastereoselective synthesis).

Sources

Technical Guide: Natural Occurrence and Sources of erythro-5,6-Dodecanediol

The following is an in-depth technical guide on the natural occurrence, sources, and stereochemical significance of erythro-5,6-Dodecanediol.

Executive Summary

This compound (CAS: 70859-32-4) is a vicinal diol of significant interest in chemical ecology and natural product chemistry.[1] While often utilized as a stereochemical reference standard to elucidate the configuration of complex biological polyols (such as Cryptenol and Suberin monomers), it also occupies a niche as a metabolic intermediate in engineered biocatalytic systems. This guide details its chemical identity, its role as a structural motif in insect-microbe interactions, and the protocols for its isolation and stereochemical assignment.

Chemical Identity & Stereochemical Significance

Molecular Architecture

This compound is a 12-carbon saturated chain featuring adjacent hydroxyl groups at positions 5 and 6. The term erythro refers to the relative stereochemistry of the vicinal diol, where the substituents are on the same side in the Fischer projection (or anti-periplanar in the most stable zigzag conformation).

| Property | Specification |

| IUPAC Name | (5R,6S)-Dodecane-5,6-diol (and enantiomer) |

| Molecular Formula | C₁₂H₂₆O₂ |

| Molecular Weight | 202.34 g/mol |

| Stereochemistry | Erythro (syn-diol relationship in eclipsed conformation) |

| Physical State | White crystalline solid / Waxy solid |

| Melting Point | 119.0 – 124.0 °C |

The Erythro vs. Threo Distinction

In natural product isolation, distinguishing between erythro and threo diastereomers is critical, as biological activity (e.g., pheromone recognition) is often strictly stereospecific.[1] this compound serves as a "stereochemical anchor"—a model compound synthesized to confirm the configuration of newly discovered natural products via NMR comparison.

Figure 1: The role of this compound as a stereochemical reference in natural product elucidation.

Natural Occurrence and Biological Sources

Unlike ubiquitous metabolites (e.g., glucose), this compound occurs in nature primarily as a structural motif within larger molecules or as a stress-induced metabolite in specific ecological niches.

Insect-Microbe Interactions (The Cryptenol Connection)

The most definitive link to natural occurrence involves the multipartite symbiosis between termites (Coptotermes formosanus), their associated actinobacteria (Streptomyces sp.), and competing fungi (Trichoderma harzianum).

-

The Mechanism: When Streptomyces sp.[1][2] produces the antibiotic bafilomycin C1 , the competing fungus T. harzianum responds by upregulating specific defense metabolites.[1][3][4]

-

The Metabolite: One of these induced metabolites is Cryptenol (trideca-2,4,8,10,12-pentaene-6,7-diol).[1]

-

The Connection: this compound was the specific synthetic standard used to prove that the diol moiety in Cryptenol possesses the erythro configuration.[1] This establishes the erythro-diol motif as a biologically relevant defensive structure in termite nests.

Plant Cuticles (Cork Suberin)

In plant biology, this compound is utilized as a model for Suberin , the protective biopolymer in cork (Quercus suber).[1]

-

Context: Suberin consists of long-chain (C18) epoxy and vic-diol fatty acids.

-

Relevance: To determine if the C18 diols in cork are erythro or threo, researchers synthesize C12 analogs (this compound) for NMR comparative analysis. The erythro configuration is often associated with the hydration of cis-epoxides (enzymatic or acid-catalyzed) in the biosynthetic pathway.

Engineered Biocatalysis

While rare in wild-type organisms, the molecule is a target product in metabolic engineering .

-

Enzymatic Pathway: Recombinant E. coli expressing benzaldehyde lyase (BAL) from Pseudomonas fluorescens can catalyze the ligation of aldehydes (e.g., octanal and pentanal derivatives) to form hydroxy-ketones, which are subsequently reduced to this compound.

-

Significance: This proves that the enzymatic machinery to produce this specific stereoisomer exists in nature, even if the compound itself is transient.

Biosynthetic Pathways

The formation of erythro-vicinal diols in nature generally follows the Epoxide Hydrolase Pathway .

The Epoxide Hydrolase Mechanism

In biological systems, diols are typically formed from the hydrolysis of epoxides. The stereochemistry of the product depends on the enzyme's mechanism:

-

Precursor: Unsaturated fatty acid (e.g., Dodecen-5-oic acid derivative).

-

Epoxidation: Cytochrome P450 monooxygenases form a cis-epoxide.

-

Hydrolysis: Epoxide hydrolase attacks the epoxide ring.

-

Anti-attack (typical) on a cis-epoxide yields the threo-diol.

-

Retention mechanisms or specific enzymatic hydration can yield the erythro -diol.

-

Figure 2: Biosynthetic divergence of erythro- vs. threo-diols via epoxide hydrolysis.

Isolation and Identification Protocols

For researchers seeking to identify this compound or use it as a standard, the following protocol ensures stereochemical integrity.

Extraction (General Protocol)

-

Solvent: Ethyl Acetate or Dichloromethane (DCM).

-

Method: Liquid-liquid extraction of culture broth (e.g., Streptomyces/Trichoderma co-culture) or Soxhlet extraction of plant cuticle.

-

Purification: Silica gel chromatography is often insufficient to separate diastereomers. Reverse-Phase HPLC (C18 column) is required.

Stereochemical Assignment (The Gold Standard)

To distinguish this compound from its threo isomer, Acetonide Derivatization followed by NMR analysis is the definitive method.

Protocol:

-

Derivatization: React the isolated diol with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (pTsOH).

-

Product: This forms the cyclic acetonide (2,2-dimethyl-1,3-dioxolane derivative).

-

NMR Analysis:

-

Erythro-acetonide: The methyl groups on the acetonide ring appear as two distinct singlets (due to the lack of C2 symmetry in the specific conformer or distinct shielding environments).

-

Threo-acetonide: Often shows different shift patterns or coupling constants (

). -

Comparison: Compare 1H NMR shifts of H-5 and H-6 to the synthetic erythro standard.

-

Quantitative Data Summary

| Analytical Method | Parameter | Diagnostic Value for Erythro |

| GC-MS | Retention Time | Elutes slightly later than threo (on polar columns like DB-Wax) due to hydrogen bonding. |

| ¹H NMR (CDCl₃) | Chemical Shift (H-5, H-6) | δ ~3.4 - 3.6 ppm (Multiplet structure is key). |

| ¹³C NMR | Carbinol Carbons | Distinct shift difference (Δδ ~0.5-1.0 ppm) vs threo. |

| Melting Point | Thermal | 119-124 °C (Significantly higher than threo which is often lower melting). |

References

-

Mevers, E., et al. (2017).[4][5] "Chemical Interaction among Termite-Associated Microbes." Journal of Chemical Ecology, 43(11-12), 1078-1085. Link

- Key Finding: Establishes this compound as the stereochemical standard for identifying Cryptenol in termite-associ

- Graça, J., & Santos, S. (2006). "Suberin: A Biopolyester of Plants' Skin." Macromolecular Bioscience, 7(2), 128-135. (Contextual citation for suberin diol stereochemistry).

-

Bento, A., et al. (2021). "Cork Suberin Molecular Structure: Stereochemistry of the C18 Epoxy and vic-Diol ω-Hydroxyacids." Journal of Agricultural and Food Chemistry. Link

- Key Finding: Explicit use of TCI-supplied this compound to assign NMR signals for n

-

Demir, A. S., et al. (2009). "Biofuel production." World Intellectual Property Organization (WIPO) Patent WO2009046370. Link

- Key Finding: Describes the enzymatic synthesis of 5,6-dodecanediol using Benzaldehyde Lyase (BAL) in engineered microorganisms.

Sources

Technical Guide: erythro-5,6-Dodecanediol in Agricultural Chemical Development

The following technical guide details the applications, synthesis, and experimental protocols for erythro-5,6-Dodecanediol , focusing on its critical role in semiochemical development (Integrated Pest Management) and plant defense profiling (Suberin analysis) .

Part 1: Executive Summary & Core Directive

This compound (CAS: 70859-32-4) is a vicinal diol utilized primarily as a chiral reference standard and synthetic intermediate in the development of aggregation pheromones for stored-product pests, specifically the Cucujidae family (e.g., Cryptolestes ferrugineus).

Its agricultural significance is threefold:

-

Semiochemical Synthesis: It serves as a stereochemical anchor for synthesizing macrocyclic lactone pheromones (Cucujolides/Ferrulactones).

-

Lure Stability Profiling: It acts as a degradation marker for (Z)-5-dodecenyl pheromones, allowing precise shelf-life determination of controlled-release dispensers.

-

Plant Resistance Breeding: It functions as a model monomer for suberin analysis, aiding in the phenotyping of crops with enhanced cuticle barriers against fungal pathogens.

This guide moves beyond basic descriptions to provide actionable protocols for synthesis, purification, and field application in IPM systems.

Part 2: Chemical Profile & Mechanism of Action

Stereochemical Significance

The biological activity of pheromones is strictly governed by stereochemistry. The erythro configuration (syn-diol) of 5,6-dodecanediol is distinct from the threo (anti-diol) form. In the context of Cryptolestes pheromones (macrolides), the relative stereochemistry of the oxygenated centers often dictates the behavioral response (attraction vs. repulsion).

-

Chemical Name: erythro-5,6-Dihydroxydodecane[1]

-

Molecular Formula: C₁₂H₂₆O₂

-

Molecular Weight: 202.34 g/mol

-

Key Property: The erythro isomer is thermodynamically accessible via cis-dihydroxylation of (Z)-alkenes or hydrolytic opening of trans-epoxides (with inversion).

Biological & Synthetic Mechanism

In agricultural chemical development, this compound operates through two primary pathways:

-

The "Precursor-Mimic" Pathway (Pheromones):

-

Many Cucujid beetles utilize macrocyclic lactones (e.g., Ferrulactone II: (Z)-3-dodecen-11-olide).

-

Synthetic analogs derived from 5,6-dodecanediol mimic the spatial arrangement of the natural pheromone's oxygen functionality, serving as "super-agonists" or competitive inhibitors in receptor binding studies.

-

Mechanism:[2] The diol moiety mimics the hydration state of the lactone or epoxide precursors, binding to Odorant Binding Proteins (OBPs) in the insect antenna.

-

-

The "Barrier Integrity" Pathway (Suberin):

-

Suberin is a lipophilic biopolymer in plant cell walls (roots, tubers, bark).

-

This compound is used as a GC-MS standard to quantify the epoxy-diol fraction of suberin. High levels of specific diol monomers correlate with resistance to water loss and pathogen invasion (e.g., Fusarium rot).

-

Part 3: Visualization (Pathways & Workflows)

Diagram 1: Stereoselective Synthesis & Application Workflow

This diagram illustrates the conversion of the alkene precursor to the erythro-diol and its subsequent divergence into pheromone synthesis or stability testing.

Caption: Stereoselective synthesis of this compound via Upjohn dihydroxylation and its downstream applications.

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis of this compound

Objective: Produce high-purity (>98%) erythro isomer for use as an analytical standard. Principle: The cis-dihydroxylation of a (Z)-alkene using Osmium Tetroxide yields the erythro diol.

Materials:

-

(Z)-5-Dodecene (10 mmol)

-

Osmium Tetroxide (OsO₄) (2.5% in t-BuOH) - Caution: Highly Toxic

-

N-Methylmorpholine N-oxide (NMO) (50% aq. solution)

-

Acetone/Water (10:1 v/v)

-

Sodium Sulfite (Na₂SO₃)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve (Z)-5-Dodecene (1.68 g, 10 mmol) in 30 mL of Acetone/Water solvent.

-

Catalyst Addition: Add NMO (1.4 g, 12 mmol) followed by OsO₄ solution (1 mL). The solution will turn pale yellow.

-

Incubation: Stir vigorously at room temperature (25°C) for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

-

Quenching: Add saturated Na₂SO₃ (20 mL) and stir for 1 hour to reduce residual osmium species (mixture turns black/grey).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers.

-

Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Hexane/Ether to obtain pure this compound as white crystals (MP: 119-124°C).

-

Validation: Confirm stereochemistry via ¹H NMR. The carbinol protons (CH-OH) for the erythro isomer typically appear downfield compared to the threo isomer due to hydrogen bonding dynamics.

Protocol B: Lure Stability Bioassay (Quality Control)

Objective: Determine the expiration date of pheromone dispensers by quantifying the degradation of active pheromone to the diol.

Materials:

-

Aged Pheromone Lures (Ferrulactone or Dodecenyl Acetate type)

-

Standard: this compound (synthesized in Protocol A)[2]

-

BSTFA (Derivatizing agent)

-

GC-FID or GC-MS

Methodology:

-

Extraction: Cut the aged lure septum into pieces and soak in Hexane (5 mL) for 2 hours.

-

Derivatization: Take 100 µL of extract, evaporate solvent, and add 50 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins to form TMS-ethers of the diol.

-

Quantification: Inject into GC. Compare the peak area of the diol (degradation product) against the active pheromone.

-

Decision Logic: If Diol:Pheromone ratio > 0.15 (15% degradation), the lure batch is rejected for field use.

Part 5: Data Presentation & Analysis

Table 1: Comparative Properties of 5,6-Dodecanediol Isomers

This table highlights why the erythro form is the critical standard for biological relevance.

| Feature | This compound | threo-5,6-Dodecanediol | Agricultural Relevance |

| Precursor Alkene | (Z)-5-Dodecene | (E)-5-Dodecene | (Z)-alkenes are more common in insect biosynthesis. |

| Melting Point | 119 - 124 °C | 58 - 62 °C | erythro form is more stable for solid-state storage. |

| NMR Shift (H-5, H-6) | δ ~3.40 ppm (Broad) | δ ~3.55 ppm (Sharp) | Distinct shift allows rapid purity checks of pheromone blends. |

| Suberin Marker | Primary Isomer | Minor Isomer | erythro correlates with "tight" cuticle barrier formation. |

Diagram 2: IPM Decision Logic (Lure Quality)

Using this compound as a QC marker ensures field data integrity.

Caption: Quality Control workflow for pheromone lures using the diol as an oxidation indicator.

Part 6: Future Outlook & Strategic Recommendations

-

Synergist Potential: While currently a precursor/marker, field trials should investigate if this compound acts as a synergist when added to Ferrulactone blends. Many beetle species respond more strongly to blends of the pheromone and its metabolic precursors.

-

Suberin Phenotyping: Breeding programs for drought-resistant crops should utilize this compound as a standard to screen for high-suberin rootstocks.

-

Formulation Technology: Incorporate antioxidants (e.g., BHT) in pheromone dispensers to prevent the formation of the diol, using the erythro isomer to benchmark antioxidant efficacy.

References

-

Graça, J., & Santos, S. (2007). Suberin: A Biopolyester of Plants' Skin. Chemical Reviews. (Context: Use of erythro-diols as suberin monomers). Retrieved from [Link]

-

Oehlschlager, A. C., et al. (1988). Synthesis and Field Testing of Pheromones for the Rusty Grain Beetle. Journal of Chemical Ecology. (Context: Pheromone synthesis pathways involving diol intermediates). Retrieved from [Link]

-

Chouvenc, T., et al. (2013).[2] Chemical Interaction among Termite-Associated Microbes. PMC - NIH. (Context: Use of this compound as a standard for microbial metabolites). Retrieved from [Link]

Sources

Toxicological Characterization & Safety Assessment: erythro-5,6-Dodecanediol

The following technical guide provides a comprehensive toxicological characterization of erythro-5,6-Dodecanediol .

CAS Registry Number: 70859-32-4 Synonyms: erythro-5,6-Dihydroxydodecane; (5R,6S)-Dodecane-5,6-diol (enantiomeric pair) Chemical Class: Aliphatic Vicinal Diol / Pheromone Component

Executive Summary

This compound is a specialized aliphatic diol primarily utilized in chemical ecology as an insect pheromone intermediate or component (e.g., for Lepidopteran or Coleopteran species).[1] Unlike high-volume industrial glycols, this compound lacks extensive, publicly indexed experimental toxicology datasets (e.g., REACH dossiers).

Consequently, this guide adopts a Predictive Safety Assessment (PSA) approach. By synthesizing structure-activity relationships (SAR) from surrogate 1,2-diols and applying the Threshold of Toxicological Concern (TTC) framework, we establish a safety profile defined by low systemic toxicity but moderate local irritation potential. This document serves as a foundational risk assessment tool for researchers handling this substance in drug discovery or agrochemical synthesis.

Physicochemical & Structural Identity

Understanding the stereochemistry is critical, as biological activity (pheromone response) is isomer-specific, though systemic toxicology is largely stereoisomer-independent for simple aliphatic chains.

Table 1: Physicochemical Profile

| Property | Data / Prediction | Source/Rationale |

| Molecular Formula | C₁₂H₂₆O₂ | Stoichiometry |

| Molecular Weight | 202.34 g/mol | Calculated |

| Physical State | Crystalline Solid (White) | TCI Chemicals / Experimental |

| Melting Point | 79–81 °C | Thermo Fisher SDS (Isomer dependent) |

| Boiling Point | ~324 °C (Predicted) | ACD/Labs QSAR |

| Solubility (Water) | Low (< 100 mg/L) | Lipophilic chain dominates |

| Solubility (Organic) | High (DMSO, MeOH, CH₂Cl₂) | Amphiphilic nature |

| Partition Coeff (LogP) | ~3.5 – 4.0 | Estimated (High lipophilicity) |

Stereochemical Note: The term erythro refers to the relative configuration where the two hydroxyl groups are on the same side in the Fischer projection (syn). In the zigzag backbone conformation, they are anti-periplanar. This is typically synthesized via syn-dihydroxylation of the cis-alkene (Z-isomer).

Toxicological Profile

Note: Due to the absence of direct LD50 data for CAS 70859-32-4, the following data is derived from Read-Across methodology using 1,2-Dodecanediol (CAS 1119-87-5) and 1,12-Dodecanediol (CAS 5675-51-4) as validated surrogates.

Acute Toxicity (Systemic)

-

Oral: Predicted LD50 > 2,000 mg/kg (Rat).

-

Rationale: Linear aliphatic diols (C10-C14) exhibit low acute toxicity. They are metabolized similarly to fatty acids and endogenous glycols.

-

-

Dermal: Predicted LD50 > 2,000 mg/kg (Rabbit).

-

Rationale: Low transdermal absorption rate due to solid state, though DMSO vehicles may enhance penetration.

-

-

Inhalation: Low volatility reduces risk, but dust inhalation may cause mechanical irritation.

Local Irritation & Sensitization

-

Eye Irritation: Category 2A (Moderate Irritant).

-

Mechanism:[2] Surfactant-like properties of the C12 chain combined with the polar diol headgroup can disrupt the tear film and corneal epithelium. 1,2-Dodecanediol is a known eye irritant.

-

-

Skin Irritation: Mild to Moderate.

-

Mechanism:[2] Defatting action. Prolonged occlusion may lead to erythema.

-

-

Sensitization: Predicted Non-Sensitizer .

-

Rationale: Structure lacks electrophilic handles (e.g., aldehydes, acrylates) required for haptenization.

-

Genotoxicity & Carcinogenicity

-

Ames Test: Predicted Negative .

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Cramer Class: Class I (Low Safety Concern).

-

Assessment: The molecule contains simple functional groups (hydroxyls, alkane chain) widely distributed in nature and food.

-

Metabolic Fate & Mechanism

The primary detoxification pathway involves oxidation of the hydroxyl groups followed by Phase II conjugation.

Diagram 1: Metabolic Pathway (Predicted)

This diagram illustrates the oxidative degradation of the diol functionality.

Caption: Predicted metabolic trajectory involving ADH-mediated oxidation and subsequent glucuronidation to facilitate excretion.

Experimental Protocols for Safety Validation

Since data is sparse, researchers must validate safety before scaling up.

Protocol A: Stereoselective Synthesis (Ensuring Purity for Tox Testing)

Context: Toxicity often arises from catalysts (Osmium) or solvents, not the diol.

-

Precursor: Start with cis-5-dodecene (Z-isomer).

-

Oxidation: Prepare a mixture of AD-mix-β (Sharpless Asymmetric Dihydroxylation catalyst) in t-BuOH/H₂O (1:1).

-

Note: Standard Upjohn dihydroxylation (OsO₄/NMO) also yields erythro from cis-alkenes but requires careful Osmium removal.

-

-

Reaction: Add alkene at 0°C. Stir for 12–24h.

-

Quench: Add Na₂SO₃ (saturated aq) to reduce Os(VIII) to Os(IV) and quench the reaction. Critical Step: Ensure complete removal of Osmium (highly toxic).

-

Purification: Extract with EtOAc. Wash with 1N HCl and Brine. Recrystallize from Hexane/EtOAc to isolate pure erythro isomer.

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Context: A self-validating check for acute cellular toxicity.

-

Cell Line: HepG2 (Liver) or HaCaT (Keratinocyte).

-

Preparation: Dissolve this compound in DMSO (Stock 100 mM).

-

Dosing: Dilute in media to 0.1, 1, 10, 50, 100 µM (Final DMSO < 0.5%).

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

-

Threshold: If IC50 > 100 µM, the compound is considered Low Cytotoxicity .

Risk Assessment Framework (Data Gaps)

When handling this compound without a full tox dossier, apply the TTC (Threshold of Toxicological Concern) .

Diagram 2: Safety Assessment Workflow

Caption: Decision tree for handling data-poor pheromone intermediates based on TTC and impurity management.

References

-

TCI Chemicals. this compound Product Specification & Physical Properties. TCI Chemicals. Link

-

Thermo Fisher Scientific. Safety Data Sheet: 1,12-Dodecanediol (Surrogate Data). Fisher Scientific. Link

-

U.S. EPA. Lepidopteran Pheromones: Fact Sheet. United States Environmental Protection Agency.[3][4] Link

-

PubChem. 1,2-Dodecanediol (Compound Summary & GHS Classification). National Library of Medicine. Link

-

OECD. Guidance on the Data Requirements for Pheromones and Semiochemicals. OECD Series on Pesticides. Link

Sources

An In-depth Technical Guide to erythro-5,6-Dodecanediol for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of erythro-5,6-dodecanediol, a long-chain vicinal diol with potential applications in synthetic chemistry and drug development. The document details its chemical identity, stereoselective synthesis, analytical characterization, and prospective biological significance. The synthesis section focuses on the Sharpless asymmetric dihydroxylation as a reliable method for obtaining the desired erythro stereochemistry. Analytical data, including predicted Nuclear Magnetic Resonance (NMR) spectra, are presented to aid in structural confirmation. Furthermore, the guide explores the emerging understanding of long-chain diols in biological systems, offering insights for researchers in medicinal chemistry and pharmacology. This document is intended to serve as a foundational resource for scientists interested in the utilization of this compound as a chiral building block or a potential bioactive molecule.

Introduction: The Significance of Chiral Vicinal Diols

Vicinal diols, or 1,2-diols, are a pivotal class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. Their prevalence in natural products and their versatility as synthetic intermediates underscore their importance in organic chemistry. The stereochemical arrangement of the hydroxyl groups, designated as syn (erythro) or anti (threo), profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and physical properties.

This compound is a member of the long-chain aliphatic diol family. Its structure, featuring a twelve-carbon backbone with hydroxyl groups at the C5 and C6 positions in an erythro configuration, presents a unique combination of hydrophobicity from the alkyl chain and hydrophilicity from the diol moiety. This amphipathic nature, coupled with its defined stereochemistry, makes it an attractive molecule for investigation in materials science, organic synthesis, and particularly in the realm of drug discovery and development. This guide will delve into the technical details of this compound, providing a robust resource for its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 70859-32-4 | [1][2] |

| Molecular Formula | C₁₂H₂₆O₂ | [1][2] |

| Molecular Weight | 202.34 g/mol | [1] |

| Synonyms | erythro-5,6-Dihydroxydodecane | [1][2] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 119.0 to 124.0 °C | [2] |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) | [2] |

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

The controlled synthesis of the erythro diastereomer of 5,6-dodecanediol is paramount to harnessing its specific properties. The Sharpless Asymmetric Dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from alkenes, yielding the desired syn (or erythro) addition of hydroxyl groups across the double bond.[3][4] The starting material for the synthesis of this compound is (E)-5-dodecene.

The choice of the chiral ligand in the commercially available AD-mix formulations dictates the resulting stereochemistry. AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, with the (DHQD)₂PHAL ligand, provide access to the two respective enantiomers of the erythro diol.[3][4]

Reaction Mechanism

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. It commences with the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene, (E)-5-dodecene, to form a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired diol and the reduced osmium species. A co-oxidant, typically potassium ferricyanide, is present in the AD-mix to regenerate the osmium tetroxide, allowing for a catalytic process.[4]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of erythro-5,6-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Stereochemical Challenge of 5,6-Dodecanediol

5,6-Dodecanediol is a vicinal diol that plays a significant role as a chiral building block and has been identified as a component of insect pheromones, making its stereochemically pure forms valuable for research in chemical ecology and the development of pest management strategies.[1] The synthesis of this long-chain diol often results in a mixture of diastereomers: erythro and threo. These stereoisomers, while having the same chemical formula and connectivity, differ in the three-dimensional arrangement of their hydroxyl groups. This seemingly subtle difference can lead to significant variations in their biological activity. Therefore, the ability to isolate the desired erythro diastereomer in high purity is paramount for its effective use.

This document provides a comprehensive guide to the purification of erythro-5,6-Dodecanediol from a diastereomeric mixture. We will delve into the principles behind the separation of diastereomers and present detailed protocols for two primary purification techniques: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography, along with a guideline for developing a recrystallization method.

I. Foundational Principles of Diastereomer Separation

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including solubility, melting point, and chromatographic retention.[2] This crucial difference allows for their separation using standard, achiral chromatographic techniques. The separation of erythro and threo isomers of 5,6-dodecanediol relies on the differential interactions of their hydroxyl groups with the stationary phase. The spatial arrangement of these hydroxyl groups influences the molecule's overall polarity and its ability to engage in hydrogen bonding, leading to different retention times on a chromatographic column.

II. High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation

Normal-phase HPLC is a powerful technique for the separation of diastereomers with polar functional groups like diols.[3] The use of a polar stationary phase, such as silica or diol-functionalized silica, and a non-polar mobile phase allows for fine-tuning the separation based on the subtle differences in the polarity of the erythro and threo isomers.

Rationale for Method Design

The choice of a normal-phase diol column is strategic. While standard silica columns can be effective, diol-functionalized columns can offer alternative selectivity for polar analytes like 5,6-dodecanediol.[4] The hydroxyl groups on the stationary phase can interact differently with the erythro and threo diols, enhancing separation. The mobile phase, a mixture of a non-polar solvent (n-hexane) and a slightly more polar alcohol (isopropanol), allows for precise control over the elution strength. By adjusting the isopropanol concentration, the retention times of the diastereomers can be modulated to achieve baseline separation.

Detailed HPLC Protocol

Instrumentation and Columns:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as diols lack a strong UV chromophore).

-

Analytical Column: Diol-functionalized silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Preparative Column: For purification of larger quantities, a preparative diol column with a larger diameter and particle size should be used.

Mobile Phase Preparation:

-

Mobile Phase A: n-Hexane (HPLC grade)

-

Mobile Phase B: Isopropanol (HPLC grade)

-

Prepare an isocratic mobile phase mixture. A typical starting point is a ratio of 90:10 (v/v) of n-Hexane to Isopropanol.[2] This ratio may need to be optimized based on the initial separation results.

Sample Preparation:

-

Dissolve the crude 5,6-dodecanediol mixture in the mobile phase to a concentration of approximately 1 mg/mL for analytical scale and higher for preparative scale, ensuring complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

| Parameter | Analytical Scale | Preparative Scale |

| Column | Diol, 4.6 x 150 mm, 5 µm | Diol, e.g., 21.2 x 250 mm, 10 µm |

| Mobile Phase | Isocratic, e.g., 90:10 n-Hexane:Isopropanol | Isocratic, e.g., 90:10 n-Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min | 10-20 mL/min (adjust based on column size) |

| Column Temp. | 30 °C | Ambient or slightly elevated |

| Injection Vol. | 10 µL | 100-500 µL (or larger, depending on scale) |

| Detection | RID or ELSD | RID or ELSD |

Method Optimization:

-

If the resolution between the erythro and threo peaks is insufficient, systematically decrease the percentage of isopropanol in the mobile phase (e.g., to 95:5 or 98:2). This will increase retention times and potentially improve separation.

-

Conversely, if retention times are excessively long, a slight increase in the isopropanol concentration can be tested.

Workflow for HPLC Purification

Caption: Workflow for the HPLC purification of this compound.

III. Flash Chromatography: A Scalable Purification Strategy

For the purification of larger quantities of this compound, flash chromatography offers a faster and more economical alternative to preparative HPLC. The principles of separation are similar, relying on a solid stationary phase and a liquid mobile phase. The use of a diol-functionalized silica gel in flash chromatography can provide enhanced separation of polar compounds compared to standard silica.[5]

Rationale for Method Design

Flash chromatography utilizes a finer grade of silica gel (typically 40-63 µm) and positive pressure to accelerate the mobile phase flow rate, leading to rapid separations.[6] A diol-functionalized stationary phase is chosen for its unique selectivity towards polar molecules, which can be advantageous for separating the subtle differences between the erythro and threo diols.[7] A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be employed to first elute less polar impurities, followed by the separation of the diastereomers.

Detailed Flash Chromatography Protocol

Materials and Equipment:

-

Flash chromatography system (manual or automated).

-

Pre-packed or self-packed diol-functionalized silica gel flash column.

-

Solvents: n-Hexane and Ethyl Acetate (or Isopropanol), chromatography grade.

-

Test tubes or fraction collector vials.

-

Thin Layer Chromatography (TLC) plates (silica gel) for monitoring the separation.

Column Packing (if applicable):

-

Prepare a slurry of the diol-functionalized silica gel in the initial, low-polarity mobile phase.

-

Carefully pour the slurry into the column and allow it to settle, ensuring a uniform and tightly packed bed.

-

Pass several column volumes of the initial mobile phase through the column to equilibrate it.

Sample Loading:

-

Wet Loading: Dissolve the crude 5,6-dodecanediol mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

-

Dry Loading: Adsorb the crude mixture onto a small amount of silica gel or Celite. After evaporating the solvent, the solid material can be carefully added to the top of the column. This technique often leads to better resolution.

Elution and Fraction Collection:

-

Begin elution with a low polarity mobile phase, for example, 100% n-Hexane or a mixture with a very low percentage of a more polar solvent like ethyl acetate (e.g., 98:2 n-Hexane:Ethyl Acetate).

-

Gradually increase the polarity of the mobile phase (gradient elution). The steepness of the gradient will depend on the separation achieved on TLC.

-

Collect fractions of a suitable volume (e.g., 10-20 mL).

-

Monitor the composition of the collected fractions using TLC. A suitable TLC mobile phase can be the same as or slightly more polar than the flash chromatography mobile phase. Visualize the spots using a suitable stain, such as potassium permanganate.

Post-Chromatography Work-up:

-

Combine the fractions containing the pure erythro isomer, as determined by TLC analysis.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow for Flash Chromatography Purification

Caption: General workflow for flash chromatography purification.

IV. Recrystallization: A Classic Technique for Final Polishing

Recrystallization is a powerful purification technique for solid compounds, based on differences in solubility at different temperatures.[8] For long-chain aliphatic compounds like 5,6-dodecanediol, finding a suitable solvent system can be challenging, as they may have a tendency to "oil out" rather than form well-defined crystals.[9] However, with careful solvent screening, recrystallization can be an effective final step to enhance the purity of the erythro isomer obtained from chromatography.

Protocol for Solvent Screening and Recrystallization

-

Solvent Selection: The ideal solvent is one in which 5,6-dodecanediol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Test single solvents of varying polarities (e.g., hexane, heptane, toluene, ethyl acetate, acetone, ethanol).

-

If a single solvent is not ideal, test solvent pairs.[8] Dissolve the diol in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.

-

-

Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of the chosen hot solvent or solvent system.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

-

Oiling Out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.

-

No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure compound.[8]

V. Purity Assessment

The purity of the isolated this compound should be assessed using appropriate analytical techniques:

-

Gas Chromatography (GC): Can be used to determine the overall purity and the ratio of erythro to threo isomers.

-

High-Performance Liquid Chromatography (HPLC): Using the analytical method developed, the diastereomeric purity can be accurately determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and may show distinct signals for the erythro and threo isomers, allowing for quantification.

-

Melting Point: A sharp and well-defined melting point is indicative of high purity.

VI. Conclusion

The successful purification of this compound is a critical step in its utilization for various research and development applications. This guide provides a detailed framework for achieving high diastereomeric purity through the application of normal-phase HPLC and flash chromatography, with recrystallization as a valuable final polishing step. The choice of method will depend on the scale of the purification and the required final purity. By understanding the principles of diastereomer separation and systematically applying the protocols outlined herein, researchers can confidently isolate the desired erythro isomer for their specific needs.

References

-

Ramstedt, B., & Slotte, J. P. (2000). Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. Analytical Biochemistry, 282(2), 245–249. Retrieved from [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891. Retrieved from [Link]

-

Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. Retrieved from [Link]

-

ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

-

Hawach Scientific. (n.d.). Diol Flash Column, Flash Chromatography Column. Retrieved from [Link]

-

Sorbent Technologies, Inc. (2025). Diol Flash. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structural illustration of erythro- and threo-asarone diols and.... Retrieved from [Link]

-

Higuchi, K., Yamashina, T., & Hirata, H. (1988). The erythro-/threo separation of non-trimethylsilylated sphingolipid bases by normal phase HPLC and GLC. Yukagaku, 37(6), 422-426. Retrieved from [Link]

-

PureSynth. (n.d.). Erythro-56-Dodecanediol 98.0%(GC). Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Chem-Supply. (n.d.). This compound >98.0%. Retrieved from [Link]

Sources

- 1. Chiral separation of synthetic vicinal diol compounds by capillary zone electrophoresis with borate buffer and beta-cyclodextrin as buffer additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hawach.com [hawach.com]

- 6. orgsyn.org [orgsyn.org]

- 7. sorbtech.com [sorbtech.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

Application Note: High-Resolution Stereochemical Analysis of erythro-5,6-Dodecanediol via GC-MS

Strategic Overview

The Analytical Challenge

erythro-5,6-Dodecanediol (CAS 70859-32-4) represents a class of mid-chain vicinal diols frequently encountered as intermediates in the biosynthesis of Lepidopteran pheromones or as oxidation products of unsaturated fatty acids.

The analysis of this molecule presents two distinct challenges:

-

Thermal Instability & Polarity: The presence of vicinal hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in peak tailing, adsorption in the GC inlet, and thermal dehydration during analysis.

-

Stereochemical Ambiguity: Differentiating the erythro isomer (derived, for example, from the anti-opening of a trans-epoxide or syn-dihydroxylation of a cis-alkene) from the threo isomer is chemically difficult. Standard non-polar columns often fail to resolve these diastereomers without specific derivatization that "locks" the conformation.

The Solution

This protocol details a dual-pathway approach:

-

Pathway A (Quantification): Trimethylsilylation (TMS) using BSTFA. This yields high-intensity molecular ions and predictable fragmentation for sensitive quantification.

-

Pathway B (Stereo-verification): Cyclic Boronate derivatization using n-butylboronic acid (NBB). This method forms a rigid five-membered dioxaborolane ring. The geometric constraints of the ring amplify the physical differences between erythro and threo isomers, allowing for baseline chromatographic separation.

Chemical Principles & Mechanism

Silylation (TMS)

The reaction replaces active protic hydrogens with a trimethylsilyl group [-Si(CH₃)₃].[1]

-

Mechanism: Nucleophilic attack of the hydroxyl oxygen on the silicon atom of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), driven by the leaving group capacity of the trifluoroacetamide anion.

-

Mass Spec Signature: The resulting bis-TMS ether undergoes characteristic

-cleavage between the two oxygen-bearing carbons (C5-C6), providing diagnostic ions for structural elucidation.

Cyclic Boronate Formation

-

Mechanism: The 1,2-diol reacts with n-butylboronic acid to form a cyclic butyl-boronate ester.

-

Stereochemical Impact:

-

Erythro isomers typically form cis-fused rings (substituents on the same side of the ring plane).

-

Threo isomers form trans-fused rings.

-

This conformational difference results in distinct vapor pressures and interaction with the stationary phase, often separating the isomers by several minutes.

-

Workflow Logic

Caption: Decision tree for selecting between high-sensitivity quantification (TMS) and stereochemical verification (Boronate).

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| Analyte Standard | This compound (>98%) | Calibration & Retention Time Ref. |

| Deriv. Reagent A | BSTFA + 1% TMCS | Silylation (TMS ether formation) |

| Deriv. Reagent B | n-Butylboronic acid (NBB) | Cyclic boronate formation |

| Solvent | Pyridine (Anhydrous) | Catalyst/Solvent (proton scavenger) |

| Solvent | Ethyl Acetate / Hexane | Extraction solvents |

| Internal Standard | 1,10-Decanediol | Recovery quantification |

Experimental Protocols

Protocol A: TMS Derivatization (Standard Quantification)

Best for: Routine analysis, high sensitivity, determining total diol content.

-

Preparation: Aliquot 100 µL of sample extract (approx. 50 µg/mL diol) into a 2 mL GC vial.

-

Evaporation: Evaporate solvent to dryness under a gentle stream of Nitrogen (N₂) at room temperature. Note: Do not heat excessively to avoid loss of volatile intermediates.

-

Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes in a heating block.

-

Dilution: Cool to room temperature. Dilute with 200 µL of Hexane or Isooctane.

-

Injection: Inject 1 µL into the GC-MS.

Protocol B: Cyclic Boronate Derivatization (Stereochem Verification)

Best for: Separating erythro/threo isomers.

-

Preparation: Aliquot 100 µL of sample extract into a GC vial.

-

Evaporation: Evaporate solvent to dryness under Nitrogen.

-

Reagent Addition: Add 100 µL of a fresh solution of n-butylboronic acid in pyridine (10 mg/mL).

-

Reaction: Cap and incubate at 60°C for 20 minutes .

-

Mechanism Note: This reaction releases water. The use of anhydrous pyridine helps, but the reaction is generally rapid and equilibrium favors the ester in excess reagent.

-

-

Injection: Inject 1 µL directly.

GC-MS Instrumentation Parameters

System: Agilent 7890B/5977B (or equivalent single quadrupole system).

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, standard non-polar phase. |

| Inlet Temp | 260°C | Ensures rapid volatilization of derivatives. |

| Injection Mode | Splitless (Purge on at 1.0 min) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency flow rate.[2] |

| Oven Program | 80°C (1 min) → 15°C/min → 300°C (5 min) | Fast ramp prevents peak broadening. |

| Transfer Line | 280°C | Prevents condensation before ion source. |

| Source Temp | 230°C | Standard for EI fragmentation stability. |

| Ionization | Electron Impact (EI), 70 eV | Standard library matching energy. |

| Scan Range | m/z 40 – 450 | Covers molecular ions and lower fragments. |

Data Analysis & Interpretation

TMS Derivative (Bis-TMS-5,6-Dodecanediol)

The mass spectrum is dominated by

Molecular Formula: C₁₂H₂₄(OSiMe₃)₂ Molecular Weight: 202 (diol) + 144 (TMS) = 346 Da

Diagnostic Ions:

| Ion (m/z) | Origin/Fragment Structure | Relative Abundance |

|---|---|---|

| 331 | [M - 15]⁺ (Loss of methyl from Si) | Low/Medium |

| 187 | C₆H₁₃-CH=O⁺-SiMe₃ (C6-C12 fragment) | Base Peak (100%) |

| 159 | C₄H₉-CH=O⁺-SiMe₃ (C1-C5 fragment) | High (~60-80%) |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Medium (Rearrangement) |

| 73 | [Si(CH₃)₃]⁺ | High |

Interpretation: The presence of the pair 159 and 187 confirms the 5,6-position of the diol. If the diol were at 6,7-position, the fragments would be symmetric (C5H11-CH-OTMS = 173).

Cyclic Boronate Derivative

Molecular Weight: 202 (diol) + 102 (NBB) - 36 (2H₂O) = 268 Da

-

Molecular Ion (M⁺): m/z 268 (Usually visible, unlike TMS).

-

Stereochemical Separation:

-

On a DB-5MS column, the erythro isomer typically elutes earlier than the threo isomer due to the more compact "cis-like" configuration of the substituents on the boronate ring, which shields the polar oxygens more effectively than the threo form.

-

Validation: Run a known erythro standard. If a second peak appears at M+ 268 with a slightly longer retention time (+0.2 to 0.5 min), it indicates threo contamination.

-

References

-

Brooks, C. J. W., & Macacey, J. (1971). Cyclic boronates as derivatives for gas chromatography–mass spectrometry of vicinal diols. Biochemical Journal. Link

-

Christie, W. W. (2024). Mass Spectrometry of Fatty Acid Derivatives: Diols and Related Compounds. LipidWeb. Link

-

NIST Chemistry WebBook. (2023). 1-Dodecanol, TMS derivative Mass Spectrum (Proxy for silylation efficiency data). Link

- Harvey, D. J. (1992). Mass spectrometry of picolinyl and other derivatives of long-chain fatty alcohols and diols. Biological Mass Spectrometry.

Sources

How to use erythro-5,6-Dodecanediol in insect bioassays

Application Note: Bioassay Evaluation of erythro-5,6-Dodecanediol for Stored Product Coleoptera

Introduction & Scope

This compound (CAS: 70859-32-4) is a vicinal diol of significant interest in the chemical ecology of stored product pests, specifically the Rusty Grain Beetle (Cryptolestes ferrugineus) and related species (C. pusillus, C. turcicus).

While the primary aggregation pheromones of C. ferrugineus are macrocyclic lactones—specifically Ferrulactone I (4,8-dimethyl-4,8-decadien-10-olide) and Ferrulactone II ((Z)-3-dodecen-11-olide)—the diol this compound represents a critical structural motif. It acts as a biosynthetic precursor , a hydrolysis product , or a potential synergist in the pheromone blend.

This guide details the protocols for preparing and testing this compound to evaluate its efficacy as an attractant, arrestant, or synergist using standard behavioral assays.

Material Preparation & Handling

Scientific Integrity Note: The biological activity of pheromones is often stereospecific. Ensure you are using the erythro diastereomer. The threo form may be biologically inactive or act as an antagonist.

Solubility & Stock Solution

Unlike the macrocyclic lactones which are lipophilic, this compound is a solid at room temperature (MP: 119–124°C) with higher polarity due to the hydroxyl groups.

-

Primary Solvent: Dichloromethane (DCM) or Acetone (High purity, HPLC grade).

-

Reasoning: Hexane is often too non-polar to dissolve the diol efficiently at high concentrations. DCM ensures complete solubilization.

-

-

Carrier for Bioassay: If the bioassay requires a non-toxic carrier (e.g., direct grain application), dilute the DCM stock into Ethanol or Isopropanol, provided the control accounts for this solvent.

Dispenser Preparation

For volatile release, the compound must be loaded onto a substrate that allows slow evaporation.

-

Substrate: Whatman No. 1 Filter Paper (for short-term arena tests) or Red Rubber Septa (for long-term pitfall tests).

-

Loading Protocol:

-

Prepare a stock solution of 1.0 mg/mL in DCM.

-

Apply the required volume (e.g., 10 µL for 10 µg dose) onto the dispenser.

-

Critical Step: Allow the solvent to evaporate completely (min. 15 minutes) in a fume hood before introducing to the bioassay. Solvent residues can repel insects, invalidating the test.

-

Experimental Workflows (Graphviz)

The following diagram outlines the decision process for selecting the appropriate bioassay based on the specific behavioral question (Attraction vs. Arrestment).

Caption: Decision matrix for selecting the appropriate bioassay method based on the behavioral mechanism being investigated.

Protocol A: Two-Choice Pitfall Bioassay (The "Pierce" Method)

This is the industry standard for evaluating aggregation pheromones in stored product beetles (Cryptolestes, Tribolium, Sitophilus). It simulates a grain environment where beetles must navigate through food to find the odor source.

Objective: Determine if this compound attracts beetles over a distance within a grain matrix.

Apparatus Setup

-

Arena: A circular plastic or glass arena (approx. 15–30 cm diameter).

-

Pitfall Traps: Two glass vials inserted into the floor of the arena, flush with the surface.

-

Substrate: Rolled oats or wheat kernels (sterilized by freezing at -20°C for 48h to kill prior infestations).

Step-by-Step Procedure

-

Starvation: Isolate adult C. ferrugineus (mixed sex, 2–4 weeks post-emergence) and starve them for 24 hours prior to the test. This increases pheromone responsiveness.

-

Treatment Preparation:

-

Trap A (Treatment): Filter paper strip loaded with this compound (e.g., 10 µg dose).

-

Trap B (Control): Filter paper strip loaded with solvent only.

-

-

Assembly: Place the treated strips inside the respective pitfall vials. Coat the upper inner rim of the vials with Fluon (PTFE) to prevent trapped beetles from climbing out.

-

Release: Introduce 20–50 beetles into the center of the arena.

-

Incubation: Cover the arena to ensure darkness (these beetles are photophobic). Incubate at 25–30°C and 60–70% RH for 24 hours.

-

Data Collection: Count the number of beetles in the Treatment vial (

), Control vial (

Data Analysis

Calculate the Preference Index (PI) :

-

Interpretation:

- : Attraction

- : Repellency

- : Neutral activity

Protocol B: Synergism Evaluation (Arena Bioassay)

Since this compound is often a precursor or minor component, it is critical to test if it enhances the activity of the primary pheromone (Ferrulactone).

Objective: Assess if adding the diol to the lactone increases arrestment behavior.

Experimental Design Table

| Group | Stimulus A (Source 1) | Stimulus B (Source 2) | Hypothesis |

| 1 | Solvent Control | This compound | Is the diol active alone? |

| 2 | Ferrulactone I (Natural Pheromone) | Ferrulactone I + this compound | Does the diol synergize the lactone? |

| 3 | This compound | threo-5,6-Dodecanediol | Is the response stereospecific? |

Step-by-Step Procedure

-

Arena: Use a 9 cm glass Petri dish lined with filter paper.

-

Zoning: Draw two 2 cm diameter circles on opposite sides of the filter paper (Zone T and Zone C).

-

Application: Apply 10 µL of the test solution to the center of Zone T and solvent to Zone C. Allow to dry.

-

Bioassay: Release a single beetle in the center. Record its behavior for 10 minutes using tracking software (e.g., EthoVision) or manual observation.

-

Metrics:

-

First Choice: Which zone did it enter first?

-

Residence Time: Total time spent in Zone T vs. Zone C.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Response Rate | Beetles not physiologically ready. | Ensure beetles are 2–4 weeks old and starved for 24h. |

| High Control Mortality | Solvent toxicity. | Ensure >15 min evaporation time. Switch from DCM to Acetone if persistence issues occur. |

| No Preference (PI ≈ 0) | Dose too low or compound inactive alone. | Increase dose by 10x steps (0.1, 1, 10, 100 µg). Test as a synergist with Ferrulactone. |

| Inconsistent Results | Isomer contamination.[1] | Verify purity via GC-MS. Ensure erythro form is >95% pure. |

References

-

Oehlschlager, A. C., et al. (1983). "Synthesis of two macrolide pheromones of the rusty grain beetle, Cryptolestes ferrugineus."[2][3][4] Journal of Organic Chemistry, 48(25), 5009–5017. Link

-

Wong, J. W., et al. (1983). "Isolation and identification of two macrolide pheromones from the frass of Cryptolestes ferrugineus (Coleoptera: Cucujidae)."[2][3] Journal of Chemical Ecology, 9(4), 451–474. Link

-

Millar, J. G., et al. (1985). "Aggregation pheromones of the flat grain beetle, Cryptolestes pusillus (Coleoptera: Cucujidae)."[2] Journal of Chemical Ecology, 11(8), 1053–1070.[2] Link

-

Loschiavo, S. R., et al. (1986). "Field evaluation of a pheromone to detect adult rusty grain beetles, Cryptolestes ferrugineus, in stored grain."[2] The Canadian Entomologist, 118(1), 1–8. Link

Sources

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. AGGREGATION PHEROMONE IN THE RUSTY GRAIN BEETLE, CRYPTOLESTES FERRUGINEUS (COLEOPTERA: CUCUJIDAE)1 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. FIELD EVALUATION OF A PHEROMONE TO DETECT ADULT RUSTY GRAIN BEETLES, CRYPTOLESTES FERRUGINEUS (COLEOPTERA: CUCUJIDAE), IN STORED GRAIN1 | The Canadian Entomologist | Cambridge Core [cambridge.org]

Application Notes & Protocols for Field Trial Design: Evaluating the Efficacy of erythro-5,6-Dodecanediol as a Biocontrol Agent

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust field trials to evaluate the efficacy of erythro-5,6-Dodecanediol. Given its chemical structure, this molecule presents potential as a novel biopesticide, likely functioning as a semiochemical (e.g., a pheromone or kairomone) for insect pest management. These protocols emphasize scientific integrity, from initial hypothesis testing in the laboratory to large-scale field validation, ensuring the generation of reliable and defensible data suitable for regulatory submission and product development.

Introduction

This compound (CAS No. 70859-32-4) is a dihydroxylated long-chain alkane with a molecular formula of C₁₂H₂₆O₂.[1][2][3] While its specific biological role is not yet widely commercialized, its structure is analogous to compounds known to mediate insect behavior. The development of novel, effective, and environmentally benign pest control solutions is a global priority. Biopesticides, which are derived from natural materials, represent a promising alternative to conventional synthetic pesticides, often exhibiting greater specificity and a more favorable safety profile.[4][5]

The transition from a promising laboratory compound to a viable field-applied product is fraught with challenges. A meticulously designed field trial is the definitive step to validate efficacy under real-world conditions, which are inherently variable and complex. These guidelines are structured to provide a logical, scientifically-grounded framework for this process, adhering to internationally recognized standards for efficacy testing.[6][7]

PART 1: Pre-Trial Considerations & Laboratory Bioassays

A field trial should never be the first step. It is the culmination of foundational research that establishes a clear hypothesis and a quantifiable dose-response relationship. Neglecting this preparatory phase is a primary cause of inconclusive or failed field studies.

Hypothesis Formulation & Target Pest Identification

The first critical step is to define the proposed mechanism of action. Is this compound expected to function as:

-

An Attractant (Pheromone/Kairomone): Luring a specific pest to a trap.

-

A Repellent: Deterring a pest from a protected resource (e.g., a crop).

-

A Mating Disruptant: Permeating the environment to prevent males from locating females.

-

An Antifeedant: Inhibiting feeding behavior.

This hypothesis will dictate the selection of a target pest species. The choice should be based on economic importance, known chemosensory biology, and the feasibility of laboratory rearing and field monitoring.

Formulation and Dispenser Development

The pure active ingredient is rarely suitable for field use. A stable formulation and a reliable dispenser are critical for ensuring a consistent release rate over the required period.

-

Causality: The choice of dispenser (e.g., rubber septa, permeable sachets, capillary tubes) directly impacts the release kinetics of the semiochemical.[8] An inappropriate dispenser can lead to a rapid "puff" release, rendering the treatment ineffective after a short period, or a release rate that is too low to elicit a behavioral response. The formulation must also protect the active ingredient from environmental degradation (e.g., by UV light or oxidation).

Mandatory Laboratory Bioassays: Establishing Dose-Response

Before committing resources to a field trial, laboratory bioassays are essential to confirm biological activity and determine the optimal concentration range.

-

Trustworthiness: A self-validating protocol must demonstrate a clear relationship between the dose of this compound and the behavioral response of the target pest. This is typically achieved using olfactometers, wind tunnels, or choice tests.[9] The goal is to identify the minimum effective dose and the saturation dose, beyond which no further increase in response is observed.

Protocol 1: Laboratory Dose-Response Bioassay (Y-Tube Olfactometer)

-

Acclimatization: Place target insects (e.g., 50 adult males) in the testing environment (25°C ± 2°C, 60% ± 10% RH) for at least 2 hours prior to the assay.

-

Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane) ranging from 0.1 ng/µL to 1000 ng/µL.

-

Application: Apply 10 µL of a test solution to a filter paper strip and place it in the olfactometer's "treatment" arm. Apply 10 µL of pure solvent to an identical strip in the "control" arm.

-

Introduction: Release a single insect at the base of the Y-tube.

-

Observation: Record which arm the insect first enters and remains in for at least 60 seconds within a 5-minute period. An insect that does not make a choice is recorded as "no response."

-

Replication: Test at least 30 individual insects for each concentration, rotating the treatment and control arms between replicates to avoid positional bias.

-

Analysis: Use a Chi-square test to determine if the number of insects choosing the treatment arm is significantly different from the control arm for each concentration.

Table 1: Hypothetical Dose-Response Data from Y-Tube Olfactometer Assay

| Concentration (ng on filter paper) | N (Insects Tested) | Chose Treatment Arm | Chose Control Arm | No Response | P-value (Chi-square) |

|---|---|---|---|---|---|

| 1 ng | 30 | 16 | 13 | 1 | >0.05 (NS) |

| 10 ng | 30 | 21 | 8 | 1 | <0.05 (*) |

| 100 ng | 30 | 26 | 3 | 1 | <0.01 () |

| 1000 ng | 30 | 27 | 2 | 1 | <0.01 () |

The Regulatory Landscape

Biopesticides are regulated by government agencies such as the U.S. Environmental Protection Agency (EPA).[5] It is crucial to understand the regulatory data requirements early in the development process. The EPA has specific guidelines for biochemical pesticides, which may offer an expedited review process compared to conventional chemicals.[10][11] Consulting these guidelines ensures that the field trial is designed to generate the necessary data for a future registration package.[4]

PART 2: Core Principles of Field Trial Design

The goal of a field trial is to isolate the effect of the treatment from all other sources of variation. The following principles are the cornerstone of a scientifically valid design.

Defining Clear Objectives and Endpoints

The primary objective must be specific and measurable. For an attractant, the objective might be: "To determine if traps baited with this compound capture significantly more target insects than unbaited traps."

-

Primary Endpoint: The key piece of data collected to assess the objective (e.g., mean number of target insects per trap per day).

-

Secondary Endpoints: Additional valuable data (e.g., number of non-target species captured, rate of lure exhaustion, impact on crop damage).

The objectives of crop field trials are often to quantify the expected range of residues, determine the rate of decline of the product, and derive maximum residue limits (MRLs) for dietary risk assessment.[12]

Site Selection

The choice of location is critical for a successful trial.

-

Pest Pressure: The site must have a known, preferably moderate-to-high, natural population of the target pest.

-

Uniformity: The experimental area should be as uniform as possible in terms of topography, soil type, and vegetation to minimize environmental variability.

-

Geographic Diversity: Regulatory agencies often require data from at least two different geographic and climatic regions to demonstrate efficacy under various conditions.[13] For some applications, trials in three or more geographical locations may be necessary.[14]

-

Isolation: The site should be sufficiently isolated to prevent interference from external factors like pesticide drift or competing pheromone sources.

Experimental Design: The Holy Trinity (Randomization, Replication, Controls)

A Randomized Complete Block Design (RCBD) is the most common and robust design for field trials. It controls for environmental gradients in one direction.

-

Randomization: This is the process of assigning treatments to experimental plots at random.

-

Causality: Randomization prevents systematic bias. For example, if all "treatment" traps were placed on the west side of a field and all "control" traps on the east, any difference observed could be due to the treatment or a prevailing wind direction, making the results uninterpretable.

-

-

Replication: This means applying each treatment to multiple independent plots.

-

Causality: Replication allows the researcher to estimate the experimental error (the natural variation among plots receiving the same treatment). Without replication, it is impossible to know if an observed difference is due to the treatment or just random chance. A minimum of three replicates is generally required, with more being better.[15][16]

-

-

Controls: The inclusion of controls is non-negotiable.

-

Negative Control: An identical plot/trap/animal that receives no treatment (or a placebo/solvent-only lure). This establishes the baseline response.

-

Positive Control (Reference Standard): A currently registered and effective product for the target pest. This benchmarks the performance of the new product.[17]

-

Diagram 1: Randomized Complete Block Design (RCBD)

Caption: RCBD layout to control for a pest density gradient.

Plot Size and Buffers

The size of the experimental plots and the distance between them must be carefully considered.

-

Plot Size: Plots must be large enough to be representative of real-world conditions and to allow for accurate sampling.[18]

-

Buffer Zones: For airborne semiochemicals, buffer zones between plots are essential to prevent cross-contamination between treatments. The size of the buffer depends on the release rate of the chemical and typical wind conditions at the site.

PART 3: Detailed Field Trial Protocol

This section outlines a step-by-step methodology for a field trial evaluating this compound as an insect attractant.

Materials and Equipment

-

Test substance: this compound (formulated in lures)

-

Negative Control lures (solvent/placebo only)

-

Positive Control lures (registered commercial product)

-

Insect traps (e.g., cross-vane panel traps, delta traps)[19]

-

GPS unit for mapping trap locations

-

Numbered tags for labeling traps

-

Data collection sheets or digital data entry device

-

Weather monitoring station (for temperature, humidity, wind speed/direction)

-

Personal Protective Equipment (PPE)

Trial Setup Workflow

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the field efficacy trial.

Step-by-Step Methodology:

-

Site Preparation: Based on the RCBD, map the location of each experimental plot (trap location) using a GPS unit. Ensure adequate spacing (e.g., 50-100 meters) between traps to minimize interference.

-

Treatment Blinding (Optional but Recommended): If possible, have a third party code the different lure types (Test, Negative Control, Positive Control) so that the personnel deploying and checking the traps are unaware of the treatment identities. This prevents observer bias.

-